N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a methylphenyl group, and a benzohydrazide moiety, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C19H19N3O4/c1-12-8-9-14(26-2)10-16(12)22-17(23)11-15(19(22)25)20-21-18(24)13-6-4-3-5-7-13/h3-10,15,20H,11H2,1-2H3,(H,21,24) |
InChI Key |
BVQMFJKILCFWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-methoxy-2-methylphenylamine with succinic anhydride to form an intermediate, which is then reacted with benzohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This inhibition disrupts essential biological pathways, leading to antibacterial and antitubercular effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 2,3-Disubstituted-4-thiazolidinone derivatives
- Dihydropyridine derivatives
Uniqueness
N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide stands out due to its dual inhibitory action on dihydrofolate reductase and enoyl ACP reductase, which is not commonly observed in similar compounds. This dual action enhances its potential as a therapeutic agent with broad-spectrum antibacterial and antitubercular activities .
Biological Activity
N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of significant interest due to its potential biological activities. This article details its synthesis, biological properties, and the mechanisms through which it exerts its effects.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzohydrazide moiety and a pyrrolidinone derivative. The synthesis typically involves multi-step reactions starting from readily available precursors, including:
- Formation of the Pyrrolidinone Moiety : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Methoxy-Substituted Phenyl Group : Achieved via electrophilic aromatic substitution.
- Final Assembly : Combining the piperidine and benzohydrazide components to yield the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 25 µg/mL |
| Bacillus cereus | 20 µg/mL |
The MIC values suggest that the compound has a promising profile for development as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It has been tested on various cancer cell lines, including breast (MCF-7) and prostate (DU-145) cancer cells. The results indicate:
- MCF-7 Cell Line : IC50 = 4.8 µM
- DU-145 Cell Line : IC50 = 5.3 µM
These findings suggest that this compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Interaction : It may interact with cell surface receptors, leading to altered signaling pathways that affect cell survival and proliferation.
- Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors, potentially leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of similar compounds derived from benzohydrazides:
- A study on hydrazones linked to benzoxazolinones showed varied antibacterial activity against E. coli and S. aureus, emphasizing the importance of structural modifications in enhancing bioactivity .
- Another investigation into methoxy-substituted compounds revealed selective anticancer properties against MCF-7 cells, reinforcing the potential therapeutic applications of methoxy groups in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
